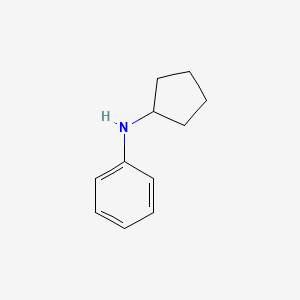

N-Cyclopentylaniline

説明

Significance and Research Context

N-Cyclopentylaniline, an aromatic amine featuring a cyclopentyl group attached to the nitrogen atom of an aniline (B41778) molecule, serves as a valuable building block in organic synthesis. Its unique structural characteristics, including the steric bulk and lipophilicity imparted by the cyclopentyl group, influence its reactivity and make it a target for studies in medicinal chemistry and materials science. The compound's ability to participate in various chemical transformations, such as coupling and substitution reactions, makes it a versatile intermediate for creating more complex molecules. Research has explored its potential in the development of novel pharmaceutical agents and advanced polymers.

Historical Overview of this compound Studies

Early studies involving this compound and its derivatives often focused on fundamental synthesis methods and reaction mechanisms. For instance, the reductive amination of cyclopentanone (B42830) with aniline has been a known route to produce this compound. vaia.com Over time, research has evolved to include more sophisticated applications. For example, this compound has been utilized in the synthesis of fluorescent dyes and as a component in photoredox-mediated reactions for creating complex heterocyclic structures. mdpi.comnih.gov More recent research has investigated its role in catalytic processes, including its formation through iron-catalyzed C–N bond formation reactions and its use as a substrate in transition metal-catalyzed functionalization reactions. acs.orgacs.orgub.edu

Scope and Research Objectives

The primary research objectives concerning this compound revolve around several key areas:

Synthesis Optimization: Developing more efficient and selective methods for its preparation. This includes exploring various catalytic systems, such as those based on iron, palladium, and ruthenium, to improve yields and reduce byproducts. acs.orgacs.orgub.edu

Reaction Discovery: Investigating new chemical transformations where this compound can serve as a key reactant or intermediate. This includes its participation in cycloaddition reactions and C-H functionalization to create novel molecular scaffolds. ub.eduunipr.it

Medicinal Chemistry Applications: Utilizing the this compound motif as a core structure for the design and synthesis of new biologically active compounds. The focus is often on how the cyclopentyl group can enhance binding affinity and selectivity for specific biological targets. acs.orgnih.gov

Materials Science: Incorporating this compound into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | nih.govcymitquimica.combiosynth.com |

| Molecular Weight | 161.24 g/mol | nih.govbiosynth.com |

| CAS Number | 40649-26-1 | nih.govbiosynth.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

N-cyclopentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULTTCXSOUGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193649 | |

| Record name | N-Cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40649-26-1 | |

| Record name | N-Cyclopentylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40649-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopentylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N Cyclopentylaniline

Direct Amination Approaches

Direct amination strategies involve the direct coupling of an aniline (B41778) precursor with a cyclopentylating agent. These methods are often favored for their straightforward nature and potential for high atom economy.

A prominent and environmentally conscious method for synthesizing N-cyclopentylaniline is the N-alkylation of aniline with cyclopentanol (B49286). This reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the alcohol is temporarily dehydrogenated by a metal catalyst to form a cyclopentanone (B42830) intermediate. This ketone then undergoes condensation with aniline to form an enamine or imine, which is subsequently reduced in situ by the catalyst using the "borrowed" hydrogen. The only byproduct of this elegant process is water. Various transition metal catalysts have been developed to facilitate this transformation efficiently.

Iron, being an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for N-alkylation reactions. researchgate.net (Cyclopentadienone)iron tricarbonyl complexes, in particular, have been effectively applied to "borrowing hydrogen" reactions between amines and alcohols. acs.org The catalytic cycle involves the iron complex temporarily removing hydrogen from cyclopentanol to form cyclopentanone and an iron-hydride species. The cyclopentanone then reacts with aniline to form an imine, which is subsequently reduced by the iron-hydride to yield this compound, regenerating the iron catalyst. core.ac.uk The efficiency of these reactions can be influenced by the electronic properties of the substituents on the cyclopentadienone ligand. acs.org

Lanthanide salts have been shown to be effective catalysts for the intermolecular hydroamination of unactivated alkenes, such as cyclopentene, with anilines. organic-chemistry.org This approach provides a direct route to this compound. The reaction is often performed in ionic liquids, which can enhance catalytic activity and facilitate catalyst recycling. organic-chemistry.org For instance, a system using lutetium triflate as the catalyst in a medium of n-Bu4PI with iodine achieved an 80% yield. organic-chemistry.org The reaction proceeds with high selectivity for the Markovnikov product, which in this case is this compound. organic-chemistry.org Organolanthanide complexes are noted for their high turnover frequencies and stereoselectivities in such transformations. researchgate.net

Following the trend of using earth-abundant metals, manganese and cobalt complexes have been successfully developed for the N-alkylation of anilines with alcohols. researchgate.netrsc.org Well-defined pincer complexes of both manganese and cobalt are particularly effective. nih.govacs.org These catalysts operate via the hydrogen auto-transfer mechanism and can achieve high yields of mono-alkylated products under relatively mild conditions. nih.gov For example, cobalt nanoparticles supported on N-doped carbon have been reported as a general and efficient catalyst for the N-alkylation of amines with a wide range of alcohols. nih.gov Similarly, manganese pincer complexes can selectively mono-alkylate various anilines with both aromatic and aliphatic alcohols. nih.gov The choice of ligand in manganese-catalyzed reactions can play a significant role in determining the reactivity of the alcohol. rsc.org

Table 1: Comparison of Catalytic N-Alkylation Methods for this compound Synthesis

| Catalyst Type | Methodology | Substrates | Typical Conditions | Key Advantages | References |

|---|---|---|---|---|---|

| Iron | Hydrogen Borrowing | Aniline, Cyclopentanol | (Cyclopentadienone)iron tricarbonyl complex, High Temperature (e.g., Xylene reflux) | Earth-abundant, Low-cost metal | core.ac.uk, acs.org |

| Lanthanide | Hydroamination | Aniline, Cyclopentene | Lanthanide triflate (e.g., Lu(OTf)₃), Ionic Liquid | High selectivity, Direct C=C functionalization | organic-chemistry.org |

| Manganese | Hydrogen Borrowing | Aniline, Cyclopentanol | Mn-pincer complex, Base (e.g., t-BuOK), Toluene, 80-100 °C | Earth-abundant metal, High chemoselectivity, Mild conditions | rsc.org, nih.gov |

| Cobalt | Hydrogen Borrowing | Aniline, Cyclopentanol | Co-pincer complex or Co-nanoparticles, Base (e.g., t-BuOK), Toluene, 140 °C | Earth-abundant metal, Versatile for various substrates | researchgate.net, nih.gov, acs.org |

The synthesis of this compound could theoretically be achieved through the direct condensation of aniline with cyclopentylamine (B150401). This type of reaction typically requires a catalyst and involves the elimination of a small molecule, in this case, ammonia (B1221849). While common for producing symmetrical amines like diphenylamine (B1679370) from aniline, this route is less frequently reported for unsymmetrical secondary amines. researchgate.netresearchgate.net The reaction would likely require high temperatures and pressures, and catalysts such as acid-treated bentonite (B74815) or zeolites could potentially facilitate the transformation by activating the C-N bond. researchgate.net The mechanism would involve the nucleophilic attack of one amine onto the other, followed by the departure of ammonia as a leaving group.

Catalytic N-Alkylation of Anilines with Alcohols

Organometallic-Mediated Syntheses

The catalytic syntheses described in section 2.1.1 are prime examples of organometallic-mediated reactions. The central role of the metal complex (Fe, Ln, Mn, Co) is to facilitate the reaction by providing a lower energy pathway that is otherwise inaccessible. In the "hydrogen borrowing" mechanism, the organometallic complex acts as a versatile catalyst for both an oxidation and a reduction step within the same pot.

The general mechanism involves several key organometallic steps:

Dehydrogenation: The alcohol (cyclopentanol) coordinates to the metal center, which facilitates the elimination of hydrogen to form a metal-hydride species and the corresponding ketone (cyclopentanone).

Imine Formation: The ketone reacts with aniline in a classical condensation reaction to form an imine intermediate. This step is generally not mediated by the metal complex.

Hydrogenation: The imine coordinates to the metal-hydride species, which then transfers the hydrogen back to the imine, reducing it to the final this compound product and regenerating the active metal catalyst for the next cycle.

In lanthanide-catalyzed hydroamination, the organometallic catalyst activates the C=C double bond of cyclopentene, making it susceptible to nucleophilic attack by aniline. The general mechanism involves the insertion of the alkene into a Lanthanide-Nitrogen (Ln-N) bond, followed by protonolysis to release the amine product and regenerate the catalyst. researchgate.net These organometallic-mediated pathways are central to modern synthetic chemistry due to their high efficiency and selectivity.

Zirconium-Mediated Intramolecular Coupling Reactions

Zirconium-based reagents are recognized for their utility in amine synthesis, particularly in chemo- and stereoselective reductions. Zirconium hydrides, such as Schwartz's reagent, exhibit high oxophilicity and are effective in the reduction of sulfinyl ketimines to produce chiral amines. nih.govacs.org This method is noted for its tolerance of a wide array of functional groups often found in medicinal chemistry, including anilines, aryl halides, and various heterocyclic systems. nih.govacs.org The reaction proceeds under mild conditions and is tolerant to air and moisture, making it operationally simple. nih.gov

Another approach involves the use of zirconia borohydride (B1222165) supported on highly branched polyethylenimine. researchgate.net This heterogeneous reagent serves as a mild and efficient reducing agent for the reductive amination of aldehydes and ketones, providing an alternative route to N-alkylated amines. researchgate.net While these zirconium-mediated methods are powerful for general amine synthesis and reductive amination, specific literature detailing their application in intramolecular coupling reactions for the direct synthesis of this compound is not extensively documented in current research.

Palladium-Catalyzed Carboamination Reactions for this compound Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. The synthesis of this compound and its derivatives can be efficiently achieved through the palladium-catalyzed reductive amination of cyclopentanone with aniline. researchgate.netfrontiersin.org This reaction is a key transformation that is widely applicable in the synthesis of fine chemicals and pharmaceuticals. researchgate.net Supported palladium catalysts are often employed, and their catalytic properties can be significantly influenced by the nature of the support material and the dispersion of the active palladium component. researchgate.net

The broader class of palladium-catalyzed N-alkylation reactions provides a versatile toolkit for synthesizing N-alkyl amines. mdma.chresearchgate.net These reactions can utilize alcohols as alkylating agents, a greener alternative to alkyl halides that produces water as the only byproduct. mdma.ch Palladium N-heterocyclic carbene (Pd-NHC) complexes have emerged as particularly robust and effective catalysts for amination reactions. nih.gov The strong σ-electron donating potential of NHC ligands facilitates the oxidative addition step in the catalytic cycle, while their steric bulk promotes rapid reductive elimination, leading to high catalytic efficiency. nih.gov

Table 1: Overview of Selected Palladium-Catalyzed Amination Approaches This table is interactive. You can sort and filter the data.

| Catalytic System | Reaction Type | Key Features | Relevant Compounds |

|---|---|---|---|

| Pd on Hydrotalcite | Reductive Amination | Varying Pd loading affects catalytic performance. | Cyclopentanone, Aniline |

| Pd/Fe₂O₃ | N-Alkylation | Base and organic ligand-free conditions. | Aniline, Benzyl (B1604629) alcohol |

| Pd-NHC Complexes | Buchwald-Hartwig Amination | High stability and efficiency due to strong Pd-ligand bond. | Aryl halides, Amines |

Formal Cycloaddition Strategies

Photocatalytic (3+2) Annulations of Cyclopropylanilines with Alkenes

Visible-light photoredox catalysis offers a powerful method for constructing five-membered carbocycles. The intermolecular [3+2] annulation of N-cyclopropylanilines with alkenes provides a direct route to cyclopentylaniline derivatives. rsc.orgnih.gov In this process, a photocatalyst, upon irradiation with visible light, oxidizes the cyclopropylaniline to a radical cation. rsc.org This intermediate undergoes a rapid and irreversible ring-opening to form a β-carbon radical iminium ion, which then adds to an alkene. nih.gov Subsequent cyclization and reduction yield the final aniline-substituted cyclopentane (B165970) product. rsc.org This method is valued for its mild reaction conditions and tolerance for a variety of functional groups. nih.gov

Uncatalyzed Direct Photochemical Formal Cycloadditions

The synthesis of N-arylaminocycloalkyl compounds can also be achieved without the need for a photocatalyst or other additives. A direct photochemical formal [3+2] cycloaddition between N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems has been developed. chemrxiv.org This reaction is initiated by the direct photochemical activation of the substrates, proceeding through a Single Electron Transfer (SET) mechanism. This catalyst-free approach offers a straightforward and efficient method for synthesizing a range of this compound derivatives under simple irradiation. chemrxiv.org

Ruthenium-Photocatalysed [3+2] Cycloaddition for Cyclopentylanilines

Ruthenium complexes are highly effective photocatalysts for [3+2] cycloaddition reactions. Specifically, tris(bipyrazyl)ruthenium(II) hexafluorophosphate, Ru(bpz)₃₂, is commonly used to catalyze the annulation of cyclopropylanilines with both alkenes and alkynes. nih.govnih.gov The reaction mechanism involves the excited state of the ruthenium catalyst oxidizing the cyclopropylaniline to its radical cation, initiating the ring-opening and subsequent cycloaddition cascade. rsc.org This strategy has been successfully applied to a broad scope of substrates, enabling the one-step synthesis of structurally diverse carbocycles substituted with amines from simple starting materials. nih.gov

Table 2: Catalyst Screening for Ru-Photocatalysed [3+2] Annulation This table is interactive. You can sort and filter the data based on catalyst or yield.

| Entry | Catalyst | Light Source | Solvent | Yield of Product (%) |

|---|---|---|---|---|

| 1 | [Ru(bpz)₃](PF₆)₂ |

13W Fluorescent Bulb | CH₃NO₂ | 21 |

| 2 | [Ru(bpy)₃]Cl₂ |

13W Fluorescent Bulb | CH₃NO₂ | <5 |

| 3 | Ir(ppy)₂(dtbbpy)PF₆ |

13W Fluorescent Bulb | CH₃NO₂ | <5 |

| 4 | [Ru(bpz)₃](PF₆)₂ |

18W White LED | CH₃NO₂ | 80 |

Data derived from studies on the cycloaddition of cyclopropylaniline and styrene. nih.gov

Transition Metal-Free Synthetic Routes

The synthesis of this compound can be accomplished through methods that avoid the use of transition metals, aligning with the principles of green chemistry. One prominent strategy is the reductive amination of cyclopentanone with aniline using a non-metallic reducing agent. For instance, sodium borohydride (NaBH₄) can be used in conjunction with a recyclable iron-based Lewis acid catalyst, or under other metal-free conditions, to promote the formation of the imine intermediate and its subsequent reduction. researchgate.net

Furthermore, the direct photochemical formal [3+2] cycloaddition of N-aryl cyclopropylamines, as detailed previously, represents another significant transition metal-free pathway. chemrxiv.org This method relies solely on photochemical activation to initiate the reaction, circumventing the need for any metal catalyst and reducing potential contamination of the final product. These approaches offer more sustainable and economical alternatives to traditional metal-catalyzed reactions.

Industrial Production Methodologies and Scalability Considerations

While specific large-scale industrial production data for this compound is not extensively detailed in publicly available literature, industrial synthesis of secondary anilines typically relies on robust, cost-effective, and scalable methods such as reductive amination. This method is one of the most frequently used synthetic reactions for the production of secondary amines in industrial settings due to the ready accessibility of starting materials and its selectivity, which helps in avoiding overalkylation.

For the industrial production of this compound, the most probable route is the direct reductive amination of aniline with cyclopentanone. This reaction involves the formation of an imine intermediate, which is then reduced to the final secondary amine product. A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice for large-scale operations due to its efficiency and cost-effectiveness.

Key considerations for the scalability of this compound production via reductive amination include:

Catalyst Selection and Optimization: The choice of catalyst is crucial for achieving high conversion rates and selectivity. Precious metal catalysts (e.g., palladium on carbon, platinum) or nickel-based catalysts are often used. The optimization of catalyst loading, reaction temperature, and pressure is essential to maximize yield and minimize production costs.

Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require acidic or basic conditions to facilitate imine formation. The choice of solvent and the control of pH are important for both the reaction rate and the stability of the product.

Purification: On a large scale, purification methods such as distillation are generally preferred over chromatographic methods due to lower costs and higher throughput. The design of an efficient purification process is critical for obtaining a high-purity product.

Process Safety: The handling of flammable solvents, hydrogen gas (if used for catalytic hydrogenation), and potentially hazardous reagents requires strict safety protocols and appropriately designed equipment to ensure safe operation at an industrial scale.

Waste Management: The development of a sustainable process involves minimizing waste generation and treating any effluent streams to comply with environmental regulations.

The scalability of reductive amination has been demonstrated for various products, and protocols have been developed to be robust and efficient for large-scale synthesis. While the reaction of aromatic nitroso compounds with alkylboronic acids provides a valuable laboratory-scale synthesis, its industrial application may be limited by the cost and availability of the starting materials, particularly the boronic acid. Therefore, reductive amination of aniline and cyclopentanone remains the more likely and economically viable approach for the industrial production of this compound.

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Potential Advantages | Scalability Considerations |

|---|---|---|---|---|

| Reaction of Nitroso Compound with Boronic Acid | Nitrosobenzene, Cyclopentylboronic acid | Triethylphosphite | Mild conditions, high selectivity, avoids overalkylation | Cost and availability of boronic acid may be a limitation for large-scale production. |

| Reductive Amination | Aniline, Cyclopentanone | Reducing agent (e.g., H₂/Catalyst, NaBH₃CN) | Readily available and inexpensive starting materials, well-established industrial process. | Requires careful optimization of catalyst, temperature, and pressure. Purification methods need to be efficient for large volumes. |

Chemical Reactivity and Derivatization of N Cyclopentylaniline

Electrophilic Substitution Reactions on the Aromatic Moiety

The aromatic ring of N-Cyclopentylaniline is susceptible to electrophilic substitution reactions (SEAr). smolecule.com The outcome of these reactions is governed by the electronic effects of the two substituents on the benzene (B151609) ring: the amino group (-NH-) and the cyclopentyl group.

The amino group is a potent activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the carbocation intermediate (the arenium ion). byjus.com However, the presence of the cyclopentyl group on the nitrogen atom introduces steric hindrance and reduces the nucleophilicity of the amine compared to unsubstituted aniline (B41778). The cyclopentyl group itself is considered a weak electron-donating group, which slightly activates the aromatic ring towards electrophiles.

Common electrophilic substitution reactions include halogenation and nitration. For instance, reaction with bromine water can lead to the substitution of hydrogen atoms at the ortho and para positions, resulting in products like 2,4,6-tribromo-N-cyclopentylaniline. byjus.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, can also occur. However, under the strong acidic conditions of nitration, the aniline nitrogen can be protonated to form an anilinium ion. This protonated group is deactivating and meta-directing, which can lead to the formation of meta-substituted products alongside the expected ortho and para isomers. byjus.com

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH-Cyclopentyl | Electron-Donating (Resonance) | Activating | Ortho, Para |

| -NH2+-Cyclopentyl (in strong acid) | Electron-Withdrawing (Inductive) | Deactivating | Meta |

Oxidation Reactions and Product Formation

The secondary amine functionality of this compound can be targeted by various oxidizing agents. Common reagents used for such transformations include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). vaia.com The oxidation can convert the amine group into other oxidized forms, such as nitroso or nitro derivatives. For example, tertiary amines can be oxidized by reagents like H₂O₂ to form an amine oxide, which can then undergo further reactions like the Cope elimination. scribd.com While this compound is a secondary amine, similar oxidative pathways can be envisioned depending on the specific reagents and reaction conditions employed.

Reduction Reactions and Product Formation

This compound itself can be synthesized via a reduction reaction. One common method is the reductive amination of cyclopentanone (B42830) with aniline. scribd.comedubirdie.com This reaction proceeds through the initial formation of an N-cyclopentylideneaniline intermediate (a Schiff base), which is then reduced to the final this compound product. vaia.comedubirdie.com A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is effective for this second step. vaia.com

Furthermore, derivatives of this compound can undergo selective reduction. For example, N-(aminoacyl) derivatives of 4-cyclopentylaniline (B1354366) are readily reduced to their corresponding N-(aminoalkyl) derivatives using lithium aluminum hydride. 147.231.120 This reaction specifically targets the amide carbonyl group for reduction, leaving the aromatic ring and other functionalities intact. 147.231.120

| Starting Material | Reducing Agent | Product | Reference |

| N-Cyclopentylideneaniline | Lithium aluminum hydride (LiAlH₄) | This compound | vaia.com |

| N-(Aminoacyl)-4-cyclopentylanilines | Lithium aluminum hydride (LiAlH₄) | N-(Aminoalkyl)-4-cyclopentylanilines | 147.231.120 |

| N-(4-Cyclopentylphenyl)acetamide | Lithium aluminum hydride (LiAlH₄) | N-Ethyl-4-cyclopentylaniline | 147.231.120 |

Intramolecular Cyclization Reactions of Substituted N-Cyclopentylanilines

Substituted N-cyclopentylanilines serve as valuable precursors for the synthesis of complex heterocyclic structures via intramolecular cyclization. Research has shown that γ-anilino-α-diazoesters derived from this compound can undergo transition metal-catalyzed C-H functionalization to yield tetrahydroquinolines. ub.edu

In a study utilizing palladium (Pd) and ruthenium (Ru) catalysts, this compound diazoester derivative 1o was subjected to cyclization conditions. ub.edu The reaction led to a mixture of two products: the tetrahydroquinoline 2o , formed from CAr-H functionalization (attack on the aromatic ring), and the spirocyclic pyrrolidine (B122466) 3o , resulting from Csp³-H insertion (attack on the cyclopentyl ring). ub.edu The choice of catalyst influenced the product ratio, with the ruthenium catalyst Ru-1 providing the tetrahydroquinoline product in a 61% yield. ub.edu This competition highlights the reactivity of both the aromatic C-H bonds and the aliphatic C-H bonds of the cyclopentyl group under these catalytic conditions. ub.edu

Functionalization for Advanced Organic Synthesis

Derivatives of 4-cyclopentylaniline have been synthesized for pharmacological evaluation. 147.231.120nlk.cz A key synthetic strategy involves the acylation of 4-cyclopentylaniline with various halogenoacyl chlorides, followed by nucleophilic substitution and reduction. 147.231.120

The general synthetic route proceeds as follows:

Acylation: 4-Cyclopentylaniline is treated with a haloacyl chloride (e.g., chloroacetyl chloride, 3-chloropropionyl chloride) to form an N-(halogenoacyl) derivative. 147.231.120

Amination: The resulting haloacyl derivative undergoes a substitution reaction with a secondary amine, such as diethylamine (B46881) or piperidine (B6355638), to yield an N-(aminoacyl) derivative. 147.231.120

Reduction: The amide carbonyl in the N-(aminoacyl) derivative is subsequently reduced with lithium aluminum hydride (LiAlH₄) to afford the corresponding N-(aminoalkyl) diamine derivative. 147.231.120

This methodology allows for the systematic creation of a library of compounds with varying lengths of the alkyl chain and different amino substituents. 147.231.120257.cz

| Acylating Agent | Amine | N-(Aminoacyl) Product | N-(Aminoalkyl) Product (after reduction) | Reference |

| Chloroacetyl chloride | Diethylamine | N-(Diethylaminoacetyl)-4-cyclopentylaniline | N-(2-Diethylaminoethyl)-4-cyclopentylaniline | 147.231.120 |

| Chloroacetyl chloride | Piperidine | N-(Piperidinoacetyl)-4-cyclopentylaniline | N-(2-Piperidinoethyl)-4-cyclopentylaniline | 147.231.120 |

| 3-Chloropropionyl chloride | Diethylamine | N-(3-Diethylaminopropionyl)-4-cyclopentylaniline | N-(3-Diethylaminopropyl)-4-cyclopentylaniline | 147.231.120 |

The this compound structural motif has been incorporated into advanced materials such as fluorescent dyes. mdpi.com Stilbene-based dyes are known for their fluorescent properties, which can be tuned by adding various substituents. researchgate.net

In one study, a fluorescent dye, 5,5′-(Ethene-1,2-diyl)bis(2-(benzo[d]oxazole-2-yl)-N-cyclopentylaniline), was synthesized. mdpi.com The synthesis involved introducing amine groups onto a central stilbene-benzoxazole core, which were then substituted. mdpi.com The inclusion of N-alkyl groups, such as N-cyclopentyl, is intended to enhance solubility in organic solvents and potentially reduce self-quenching effects by introducing steric bulk. mdpi.com These dyes exhibit emission maxima in the blue region of the spectrum (435 nm–471 nm) and demonstrate improved solubility in nonpolar media, which is advantageous for applications in polymer films. mdpi.com

Spectroscopic and Advanced Analytical Methodologies for N Cyclopentylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-Cyclopentylaniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns confirm the presence of both the cyclopentyl and phenyl moieties. thieme-connect.com The aromatic protons of the aniline (B41778) ring typically appear as a multiplet in the range of δ 7.22–7.12 ppm, while the proton on the nitrogen and the methine proton of the cyclopentyl group also give characteristic signals. ustc.edu.cn The methylene (B1212753) protons of the cyclopentyl ring exhibit multiplets at various upfield shifts. thieme-connect.com

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the aromatic carbons and the carbons of the cyclopentyl group. thieme-connect.com The carbon attached to the nitrogen atom and the carbons of the phenyl ring show resonances in the downfield region, characteristic of aromatic and amine-substituted carbons. ustc.edu.cn

Detailed analysis of 2D NMR experiments, such as COSY and HMBC, can provide further confirmation of the connectivity between different parts of the molecule.

Table 1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.22–7.12 | m | Aromatic protons (2H) |

| ¹H | 6.75–6.66 | m | Aromatic proton (1H) |

| ¹H | 6.66–6.54 | m | Aromatic protons (2H) |

| ¹H | 3.82–3.67 | m | N-CH proton (1H) |

| ¹H | 2.06–1.98 | m | Cyclopentyl protons (2H) |

| ¹H | 1.76–1.43 | m | Cyclopentyl protons (6H) |

| ¹³C | 147.4 | s | Aromatic C-N |

| ¹³C | 129.4 | s | Aromatic C-H |

| ¹³C | 117.0 | s | Aromatic C-H |

| ¹³C | 113.3 | s | Aromatic C-H |

| ¹³C | 51.8 | s | N-CH |

| ¹³C | 33.6 | s | Cyclopentyl CH₂ |

| ¹³C | 25.1 | s | Cyclopentyl CH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

For this compound, the calculated molecular weight is 161.24 g/mol . nih.gov HRMS analysis typically shows a protonated molecular ion peak [M+H]⁺ at m/z 162.1283, which is consistent with the chemical formula C₁₁H₁₆N. thieme-connect.com The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways may involve the loss of the cyclopentyl group or cleavage within the aniline ring, leading to characteristic fragment ions. For instance, major peaks might be observed at m/z 132 and 104. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key absorptions for this compound include:

N-H Stretch: A characteristic absorption in the range of 3300-3500 cm⁻¹ indicates the presence of the secondary amine. libretexts.org This band is typically sharper and less intense than the O-H stretch of alcohols. libretexts.org

Aromatic C-H Stretch: Absorptions are typically observed just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: Strong absorptions from the cyclopentyl group appear in the region of 2850-2960 cm⁻¹. libretexts.org

C=C Stretch (Aromatic): In-ring carbon-carbon stretching vibrations of the benzene (B151609) ring usually appear in the 1500-1600 cm⁻¹ region. vscht.cz

C-N Stretch: The stretching vibration for the C-N bond of an aromatic amine is also expected in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Variable |

Chromatographic Techniques for Purity and Isomer Ratio Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining the ratios of any isomers that may be formed during its synthesis.

Gas Chromatography (GC) for Regioselectivity Analysis

Gas chromatography (GC) is a powerful technique for analyzing the regioselectivity of reactions that produce this compound, especially when multiple isomers could be formed. ustc.edu.cnchemrxiv.org By separating volatile compounds based on their boiling points and interactions with the stationary phase, GC can quantify the relative amounts of different regioisomers in a reaction mixture. libretexts.org For instance, in reactions where the cyclopentyl group could attach to different positions on the aniline ring, GC analysis of the crude reaction mixture can determine the ratio of the desired N-substituted product to other isomers. ustc.edu.cn

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental preparative technique used for the purification and isolation of this compound from reaction mixtures. utoronto.calongdom.org This method separates compounds based on their differential adsorption to a solid stationary phase (commonly silica (B1680970) gel or alumina) while being carried through the column by a liquid mobile phase (eluent). longdom.org By carefully selecting the stationary and mobile phases, this compound can be effectively separated from starting materials, byproducts, and catalysts. core.ac.ukacs.org The progress of the separation is often monitored by thin-layer chromatography (TLC), and fractions containing the pure product are collected for further analysis. bibliotekanauki.pl

Advanced Characterization of Catalytic Materials Employed in this compound Synthesis

The synthesis of this compound often involves the use of catalysts, and the characterization of these materials is crucial for understanding their activity, selectivity, and stability. Various advanced analytical techniques are employed to investigate the structural and electronic properties of these catalysts.

For instance, in syntheses utilizing iron-based catalysts, techniques such as X-ray diffraction (XRD) can be used to determine the crystalline structure of the catalyst. frontiersin.org Spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy can identify functional groups on the catalyst surface. frontiersin.org Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide information about the catalyst's stability at different temperatures. frontiersin.org Furthermore, advanced NMR techniques, including solid-state NMR, can be used to probe the local environment of active metal sites within the catalyst framework, providing insights into the catalytic mechanism. nih.gov The structure and electronic properties of ligands in organometallic catalysts, which significantly influence catalytic activity, are also extensively studied using a variety of analytical tools. cmu.edu

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. carleton.eduwikipedia.org The method involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of electrons that are emitted from the material. eag.com The binding energy of the emitted electrons is characteristic of the element from which they originated. carleton.edu Small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding environment of the atoms. innovatechlabs.com

Application to this compound:

For this compound (C₁₁H₁₅N), XPS analysis would be particularly useful for confirming surface purity and analyzing its interaction with other materials, for instance, if it were adsorbed onto a catalyst or substrate surface. carleton.eduresearchgate.net

Elemental Analysis: A survey scan would identify the core elements of Carbon (C) and Nitrogen (N), along with any surface contaminants (typically adventitious carbon and oxygen). wikipedia.orgthermofisher.com XPS can detect all elements except hydrogen and helium. carleton.edu

Chemical State Analysis: High-resolution scans of the C 1s and N 1s regions would provide detailed information about the chemical bonding. The C 1s spectrum would be deconvoluted into components representing the different types of carbon bonds: C-C bonds in the cyclopentyl and phenyl rings, C-H bonds, and the C-N bond of the secondary amine. The N 1s spectrum is particularly informative, as its binding energy would confirm the presence of the amine functional group. nih.govnih.gov The specific binding energy helps distinguish the amine nitrogen from other nitrogen-containing functional groups like nitrides or nitrates. thermofisher.com

Hypothetical XPS Data for this compound:

The following table illustrates the type of data that would be generated from an XPS analysis of a pure this compound sample. The binding energies are representative values for the expected chemical environments.

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

| C | 1s | ~284.8 | C-C, C-H (Aromatic/Aliphatic) |

| ~286.0 | C-N (Amine) | ||

| N | 1s | ~399.2 | R₂-N-H (Secondary Amine) |

This table is illustrative. Actual binding energies can vary slightly based on instrument calibration and sample charging.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. jove.comwikipedia.org The method is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, producing a unique diffraction pattern. libretexts.org This pattern is a fingerprint of the crystal's structure, providing information on lattice parameters (the dimensions of the unit cell), crystal system, and space group. jove.commat-cs.com For molecular compounds like this compound, single-crystal XRD can be used to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. wikipedia.org Powder XRD is used to identify the crystalline phase and assess purity. cambridge.org

Application to this compound:

To perform single-crystal XRD, a high-quality single crystal of this compound would first need to be grown. scirp.org The analysis would reveal:

Molecular Conformation: The precise spatial orientation of the cyclopentyl group relative to the aniline ring.

Crystal Packing: How individual this compound molecules arrange themselves in the solid state, including intermolecular interactions like hydrogen bonding involving the N-H group and van der Waals forces. Understanding the packing is crucial as it influences physical properties like melting point and solubility. researchgate.net

Structural Confirmation: Unambiguous confirmation of the molecular structure.

Hypothetical Single-Crystal XRD Data for this compound:

The following interactive table presents typical crystallographic parameters that would be obtained from a successful single-crystal XRD experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₅N |

| Formula Weight | 161.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 950.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.128 |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an imaging technique that produces high-resolution images of a sample's surface topography. wikipedia.orgcarleton.edu It works by scanning the surface with a focused beam of electrons. The interaction of these electrons with the sample generates various signals, primarily secondary electrons, which are used to form an image of the surface morphology. carleton.eduimprovedpharma.com SEM is noted for its large depth of field, which creates images with a three-dimensional appearance. improvedpharma.com

Application to this compound:

SEM would be used to study the morphology of this compound in its solid state. tescan-analytics.com For example, if this compound is crystallized, SEM can provide detailed information about the resulting particles. researchgate.netresearchgate.net

Crystal Habit: Visualization of the external shape of the crystals (e.g., plates, needles, prisms).

Particle Size and Distribution: Measurement of the size of individual crystals or agglomerates.

Surface Texture: Examination of the surface features, such as smoothness, roughness, or the presence of defects. azooptics.com

Morphological Consistency: Comparing different batches to ensure consistency in particle morphology, which can be important in industrial applications. improvedpharma.com

Potential SEM Research Findings for this compound:

| Observed Characteristic | Description |

| Morphology | Analysis of the dominant crystal shapes and forms produced under specific crystallization conditions. |

| Particle Size | Quantitative measurement of the average particle size and the breadth of the size distribution. |

| Agglomeration | Assessment of the degree to which individual crystals clump together to form larger aggregates. |

| Surface Features | High-magnification imaging to identify surface steps, growth patterns, or imperfections on the crystal facets. copernicus.org |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides extremely high-resolution images, capable of revealing details at the nanoscale and even atomic level. escholarship.org Unlike SEM, TEM forms an image from electrons that are transmitted through an ultrathin specimen. mdpi.com This requires samples to be very thin, typically less than 100 nanometers. nih.gov

Application to this compound:

Standard TEM is not typically used for imaging simple, small organic molecules like this compound directly. However, it becomes an indispensable tool when this compound is used as a building block for creating nanostructures or is part of a composite material. mdpi.com

Nanoparticle Characterization: If this compound were used in the synthesis of organic nanoparticles or as a capping agent for inorganic nanoparticles, TEM would be essential for visualizing the size, shape, and distribution of these particles. nih.govrsc.org

Self-Assembly: In studies of molecular self-assembly, TEM (especially cryogenic TEM) can be used to visualize the morphology of aggregates, micelles, or other nanostructures formed by this compound derivatives in solution. escholarship.orgnih.gov

Internal Structure: For composite materials, TEM can reveal the internal structure, such as the dispersion of this compound-based components within a polymer matrix. acs.org

Potential TEM Research Findings for this compound-Based Materials:

| Analyte | Information Provided by TEM |

| Organic Nanoparticles | Direct visualization of particle morphology (e.g., spherical, rod-like), precise size distribution, and degree of crystallinity. acs.org |

| Hybrid Nanomaterials | Imaging the interface between an inorganic core (e.g., a metal nanoparticle) and an organic shell containing the this compound moiety. |

| Self-Assembled Structures | Characterization of the shape and dimensions of micelles, vesicles, or fibers formed in solution. mdpi.com |

| Polymer Composites | Determination of the dispersion and phase morphology of a domain containing this compound within a larger polymer matrix. |

Computational Chemistry and Theoretical Investigations of N Cyclopentylaniline

Electronic Structure and Reactivity Studies

Computational investigations into the electronic structure of N-Cyclopentylaniline reveal how the interplay between the aniline (B41778) and cyclopentyl moieties governs its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules with high accuracy. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. These calculations typically involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms.

Key geometric parameters of interest include bond lengths, bond angles, and dihedral angles. For instance, DFT can precisely calculate the C-N bond length connecting the cyclopentyl group to the aniline nitrogen, the degree of pyramidalization at the nitrogen atom, and the orientation of the cyclopentyl ring relative to the phenyl ring. The amino group in aniline itself is known to be slightly pyramidal, and the substitution with a cyclopentyl group influences this geometry.

From an electronic standpoint, DFT calculations provide crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is typically localized on the electron-rich aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring.

| Property | Description | Typical DFT Findings for N-Alkylanilines |

| Optimized Geometry | The lowest-energy arrangement of atoms, including bond lengths and angles. | Slightly pyramidal nitrogen atom; specific orientation of the cyclopentyl group relative to the phenyl ring. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Localized on the aniline ring and nitrogen lone pair, indicating these are the primary sites for oxidation or electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Distributed across the aromatic ring, indicating its susceptibility to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | The magnitude of the gap influences the molecule's reactivity; alkyl substitution can subtly tune this value compared to aniline. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Reflects the charge distribution arising from the electronegative nitrogen atom and the hydrocarbon groups. |

Transition State Modeling and Reaction Pathway Analysis

Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction coordinate. Transition state modeling is a computational technique used to locate and characterize these fleeting structures. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, DFT calculations can map out the entire reaction pathway from reactants to products.

This analysis involves calculating the potential energy surface of the reacting system. By identifying the minimum energy path, chemists can elucidate the reaction mechanism step-by-step. For example, in the bromination of the aniline ring, calculations can model the formation of the sigma complex intermediate and the subsequent loss of a proton. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

While specific studies on this compound are not abundant, the methodologies are well-established for aniline derivatives. For instance, computational studies on the synthesis of other aniline-derived compounds have successfully modeled transition states, confirming reaction mechanisms such as SN2-like pathways and the role of catalysts in lowering the activation barrier. These approaches are directly applicable to studying the reactivity of this compound.

Molecular Electrostatic Potential (MEP) Analysis and Related Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential.

For this compound, the MEP analysis highlights specific regions of reactivity:

Negative Potential (Red/Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. The most negative potential is typically centered on the nitrogen atom due to its lone pair of electrons. The π-system of the aromatic ring also shows significant negative potential, particularly at the ortho and para positions, consistent with the directing effects of the amino group in electrophilic aromatic substitution.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. In this compound, the hydrogen atom attached to the nitrogen (N-H) would exhibit a region of positive potential, making it the acidic site for proton abstraction.

MEP analysis provides a chemically intuitive picture that complements frontier orbital analysis, offering a robust prediction of how the molecule will interact with other reagents.

Prediction of Molecular Properties and Reactivity Parameters

Computational methods are not only descriptive but also predictive, allowing for the quantitative determination of molecular properties that can be challenging to measure experimentally.

Quantitative Basicity Determination (pKa) using Conceptual DFT and Information-Theoretic Approaches

The basicity of an amine is quantified by its pKa value (referring to its conjugate acid). Computational chemistry offers powerful methods to predict pKa values from first principles. Conceptual DFT provides a framework where chemical concepts like electronegativity and hardness are defined in terms of the electronic density.

Recent studies have combined Conceptual DFT with information-theoretic approaches to develop accurate models for predicting the basicity of amines. These models use descriptors derived from the molecule's electron density to establish strong linear correlations with experimental pKa values. For this compound, a pKa value has been calculated using such a combined approach. This method leverages the fundamental principle that the ground-state electron density contains all the necessary information to determine the chemical properties of a system.

| Compound | Computational Approach | Calculated pKa |

| This compound | Conceptual DFT and Information-Theoretic | 5.30 |

This theoretical determination is significant as it allows for the estimation of basicity for molecules that may be difficult to synthesize or handle experimentally.

Stereochemical Preference and Conformational Analysis

The non-rigid nature of this compound means it can exist in various spatial arrangements, or conformations, arising from rotation around single bonds and the puckering of the cyclopentane (B165970) ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Key conformational features of this compound include:

Rotation around the C(phenyl)-N bond: This rotation determines the orientation of the cyclopentyl group with respect to the aromatic ring. Computational methods can calculate the rotational energy profile to identify the most stable dihedral angles.

Nitrogen Inversion: The nitrogen atom in this compound is a stereocenter. However, like most trivalent amines, it undergoes rapid pyramidal inversion at room temperature. This process involves the nitrogen atom and its substituents passing through a planar transition state, leading to a rapid interconversion between enantiomeric forms. The energy barrier for this inversion is typically low but can be calculated using computational methods.

By calculating the relative energies of all possible conformers, a comprehensive picture of the molecule's conformational landscape can be developed. This is crucial for understanding its interactions with other molecules, such as in biological systems or as a reactant in a chemical synthesis.

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They aim to elucidate the relationship between the chemical structure of a compound and its biological activity. Computational methods have become indispensable in SAR analysis, allowing for the prediction of activity and the rational design of new, more potent molecules.

Ligand-Protein Interaction Modeling for this compound Derivatives

Ligand-protein interaction modeling is a computational technique used to predict and analyze the binding of a ligand (in this case, derivatives of this compound) to a protein target. This is crucial for understanding the mechanism of action and for designing molecules with improved affinity and selectivity.

Hypothetical Interaction Model

In a hypothetical scenario where this compound derivatives are investigated as inhibitors of a specific enzyme, molecular docking simulations could be employed. These simulations would predict the binding conformation and affinity of the derivatives within the enzyme's active site. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, the aniline ring of this compound could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. The cyclopentyl group, being hydrophobic, would likely favor interactions with nonpolar residues such as leucine, isoleucine, and valine. The secondary amine group can act as a hydrogen bond donor or acceptor.

Illustrative Data Table for Hypothetical Ligand-Protein Interactions

Below is a hypothetical data table illustrating the kind of information that would be generated from a ligand-protein interaction study of this compound derivatives.

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -6.5 | Phe28, Tyr102 | π-π stacking |

| Leu45, Val67 | Hydrophobic | ||

| 4-Chloro-N-cyclopentylaniline | -7.2 | Phe28, Tyr102 | π-π stacking, Halogen bond |

| Leu45, Val67 | Hydrophobic | ||

| N-(3-hydroxycyclopentyl)aniline | -7.8 | Phe28, Tyr102 | π-π stacking |

| Leu45, Val67 | Hydrophobic | ||

| Asp89 | Hydrogen bond |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Correlation of Theoretical Descriptors with Experimental Outcomes

Theoretical or molecular descriptors are numerical values that characterize the properties of a molecule. In computational SAR studies, these descriptors are calculated and then correlated with experimentally determined biological activities to build predictive models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models.

Key Theoretical Descriptors

A variety of theoretical descriptors can be calculated for this compound and its derivatives using quantum chemical methods. These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Electronic Descriptors: These describe the electronic properties of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of chemical reactivity.

Partial Atomic Charges: These describe the distribution of charge within the molecule and can highlight regions likely to engage in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule.

Molecular Volume and Surface Area: These descriptors are important for understanding how a molecule fits into a protein's binding site.

Thermodynamic Descriptors: These relate to the energetic properties of the molecule.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's hydrophobicity and is crucial for predicting its pharmacokinetic properties.

Hypothetical Correlation Analysis

A QSAR study on a series of this compound derivatives would involve calculating these descriptors and then using statistical methods, such as multiple linear regression, to find a mathematical relationship between the descriptors and an experimental outcome, like the half-maximal inhibitory concentration (IC50).

For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (HOMO-LUMO gap) + 1.2 * (Dipole Moment) + C

This equation would suggest that higher hydrophobicity and a larger dipole moment, combined with a smaller HOMO-LUMO gap, are correlated with higher biological activity in this hypothetical series.

Illustrative Data Table of Theoretical Descriptors and Hypothetical Activity

| Derivative | LogP | HOMO-LUMO gap (eV) | Dipole Moment (Debye) | Hypothetical IC50 (µM) |

| This compound | 3.2 | 5.8 | 1.5 | 10.2 |

| 4-Chloro-N-cyclopentylaniline | 3.8 | 5.6 | 2.1 | 5.8 |

| N-(3-hydroxycyclopentyl)aniline | 2.5 | 5.9 | 2.5 | 3.1 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Applications in Advanced Organic Synthesis and Interdisciplinary Research

Role as a Key Synthetic Intermediate

The reactivity of the aniline (B41778) moiety, tempered by the steric and electronic influence of the N-cyclopentyl group, makes this compound a versatile participant in a wide array of organic reactions.

Precursor for More Complex Organic Compounds

N-Cyclopentylaniline is a valuable starting material for constructing more intricate molecular architectures. Its secondary amine functionality allows for further elaboration, while the aromatic ring can be functionalized through various substitution reactions. It is particularly useful in cross-coupling reactions, such as the Suzuki or Heck reactions, which are fundamental for creating diverse libraries of chemical compounds for applications like drug discovery. The synthesis of complex organic molecules often involves a strategic, step-by-step approach where simpler precursors are sequentially assembled. bibliotekanauki.plastrobiology.com N-substituted anilines are also used in strain-driven formal cycloadditions to produce functionally decorated sp3-rich ring systems. nih.gov

| Reaction Type | Product Class | Significance |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Heck) | Complex bi-aryl or substituted aniline derivatives | Creation of diverse chemical libraries for screening. |

| Formal Cycloadditions | Functionalized sp3-rich ring systems | Access to complex carbocyclic systems. nih.govscispace.com |

| Piperidine (B6355638) Epimerization | Thermodynamically stable piperidine isomers | Intermediate in the synthesis of clinical candidates like avacopan. escholarship.org |

Building Block for Fluorescent Dyes and Optoelectronic Materials

Fluorescent dyes are essential tools in bioimaging, sensing, and materials science. researchgate.netnih.gov The synthesis of these dyes often relies on the incorporation of electron-donating and electron-accepting groups to tune their photophysical properties. sioc-journal.cnrsc.org Aniline derivatives are frequently used as the electron-donating component in such structures. The power of synthetic organic chemistry enables the decoration of core motifs to create highly functional dyes with properties like high absorption coefficients and fluorescence quantum yields. nih.gov While direct and extensive research on this compound's specific use in this area is not widely documented, its structural similarity to other N-substituted anilines used in dye synthesis suggests its potential as a building block for novel fluorescent and optoelectronic materials.

Synthesis of Diverse Nitrogen Heterocycles (e.g., Tetrahydroquinolines, Azetidines, Pyrrolidines)

This compound is an effective precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products.

Tetrahydroquinolines: Research has shown that this compound can be used in transition metal-catalyzed reactions to generate tetrahydroquinolines. For instance, in a ruthenium-catalyzed reaction involving an α-diazoester, this compound was converted into the corresponding tetrahydroquinoline with a 61% yield, although it also produced a spirocyclic pyrrolidine (B122466) as a byproduct. escholarship.org

Azetidines and Pyrrolidines: The synthesis of strained four-membered rings like azetidines and five-membered pyrrolidines is a key area of organic chemistry. rsc.orgmdpi.comresearchgate.net These heterocycles can be formed through various methods, including intramolecular C-H amination and cycloaddition reactions. rsc.orgorganic-chemistry.org N-substituted anilines are valuable substrates in these transformations, acting as the nitrogen source for the newly formed ring.

| Starting Material | Reaction Type | Catalyst/Reagent | Product(s) | Yield |

|---|---|---|---|---|

| This compound derivative | Intramolecular CArsp2–H functionalization | Ru-1 | Tetrahydroquinoline | 61% escholarship.org |

| This compound derivative | Intramolecular CArsp2–H functionalization | Ru-1 | Spirocyclic Pyrrolidine | Mixture component escholarship.org |

Stereoselective Synthesis of Cycloalkylamines

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is crucial in modern organic chemistry, particularly for pharmaceuticals. charettelab.ca While this compound is itself a cycloalkylamine, its derivatives can be used in reactions to create other complex, chiral amine-containing structures. For example, the stereoselective synthesis of carbocyclic analogues of biologically active molecules has been achieved using chiral cyclopentylamine (B150401) derivatives. beilstein-journals.org Light-enabled photoredox catalysis has facilitated the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives through [4+2] cycloadditions. rsc.org Furthermore, methods for the stereoselective synthesis of dienes from N-allylhydrazones demonstrate the intricate control achievable in modern synthesis. organic-chemistry.org These examples highlight that the N-aryl cycloalkylamine motif can be a component in substrates for complex stereoselective transformations, leading to highly functionalized molecules with defined three-dimensional structures. mdpi.com

Chemical Biology and Medicinal Chemistry Perspectives

The intersection of chemistry and biology leverages synthetic molecules to probe and modulate biological processes. N-aniline derivatives are proving to be valuable scaffolds in this domain.

Design and Synthesis of Derivatives for Protein-Protein Interaction Stabilization Research

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is linked to numerous diseases, making them important drug targets. frontiersin.orgrsc.org Instead of inhibiting these interactions, an emerging strategy is to stabilize them with small molecules, often called "molecular glues." acs.orgmdpi.com

Recent research has focused on developing stabilizers for the 14-3-3 protein family, a hub protein that interacts with hundreds of client proteins, including Estrogen Receptor α (ERα). acs.org In a structure-guided optimization study, a non-selective initial fragment was evolved into a highly potent and selective stabilizer of the 14-3-3σ/ERα complex. acs.org A key breakthrough in this study was the synthesis of an aniline analogue (compound 127 ), which replaced an ether linkage with an aniline. This modification significantly improved the half-maximal effective concentration (EC₅₀) for stabilizing the target interaction while maintaining high selectivity over other PPIs. acs.org This work underscores the value of the N-substituted aniline motif in designing potent and selective molecular glues for therapeutic applications. acs.orgnih.gov

| Compound | Description | Target PPI | Activity (FA EC₅₀) | Selectivity Note |

|---|---|---|---|---|

| 127 | Tetrahydropyran analogue with an aniline linker | 14-3-3σ/ERα | 2 ± 0.3 μM | Showed no stabilization of 14-3-3σ/C-RAF up to 150 μM. acs.org |

Chemical Modification for Apoptosis Inhibition Research

Apoptosis, or programmed cell death, is a fundamental process, and its dysregulation is a hallmark of diseases like cancer. nih.gov A key family of proteins that suppress apoptosis are the Inhibitors of Apoptosis Proteins (IAPs). nih.govfrontiersin.org These proteins function by binding to and neutralizing caspases, which are the primary enzymes that execute cell death. nih.govmdpi.com Consequently, developing small-molecule inhibitors that can block the function of IAPs is a major goal in therapeutic research, aiming to restore the natural cell death process in diseased cells. nih.govfrontiersin.org

Research into novel apoptosis inhibitors has identified this compound as a valuable starting structure. ambeed.com Chemical modification of this core scaffold is a strategy for creating new compounds that can potentially interact with and inhibit key players in the apoptotic pathway, such as caspases or IAPs. The general approach involves synthesizing derivatives that mimic the action of natural IAP antagonists, like SMAC/Diablo, which work by displacing caspases from IAPs to reactivate apoptosis. nih.gov While specific, widely published studies detailing the synthetic modification of this compound for this exact purpose are nascent, its identification as an apoptosis inhibitor scaffold points to its potential in this area of research. ambeed.com The development of such inhibitors often involves creating a library of related compounds to study structure-activity relationships, a process for which this compound is well-suited.

Table 1: Research Focus on Apoptosis Inhibitors

| Inhibitor Class/Target | General Mechanism of Action | Potential Role of this compound Scaffold |

|---|---|---|

| Caspase Inhibitors | Directly bind to the active site of caspases, preventing them from cleaving their substrates and executing apoptosis. semanticscholar.orgnih.gov | The this compound structure can be functionalized to create derivatives that fit into the active sites of specific caspases. |

| IAP Antagonists (e.g., SMAC Mimetics) | Disrupt the interaction between IAPs and caspases, thereby freeing caspases to initiate apoptosis. nih.gov | Serves as a core structure for building molecules that mimic the N-terminal peptide of the natural IAP inhibitor, SMAC/Diablo. |

| Survivin Inhibitors | Target the expression or function of Survivin, an IAP member highly expressed in tumors, to promote cell death. frontiersin.org | Can be used as a foundational molecule for synthesizing compounds designed to interfere with Survivin's anti-apoptotic functions. |

Development of Chemical Agents with Antimicrobial Properties

The this compound moiety is a key component in the development of new chemical agents with antimicrobial capabilities. Research has demonstrated that the compound itself exhibits activity against various bacterial strains, marking it as a potential lead compound for designing novel antimicrobial drugs. The proposed mechanism for its antibacterial action involves the inhibition of bacterial cell wall synthesis, a process vital for bacterial survival.

Further research has explored derivatives of this compound to enhance or broaden this antimicrobial activity. For example, related structures like 3-chloro-N-cyclopentylaniline are also investigated for their biological activities. sigmaaldrich.comambeed.com The synthesis of such agents is a critical area of study, aiming to address the growing challenge of antimicrobial resistance. The development process often involves creating hybrid molecules that combine the this compound scaffold with other known antimicrobial pharmacophores, such as nitroimidazole or quinolone rings, to potentially achieve synergistic effects or novel mechanisms of action. nih.govmdpi.com

Table 2: Antimicrobial Research Findings on Aniline Derivatives

| Compound/Class | Reported Activity | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Effective against various bacterial strains. | Inhibition of bacterial cell wall synthesis. | |

| Nitroimidazole Derivatives | Broad-spectrum activity against Gram-positive and Gram-negative bacteria and protozoa. nih.gov | Involves reduction of the nitro group to form radical anions that damage bacterial DNA. nih.gov | nih.gov |

| Quinolone Derivatives | Active against Gram-negative and Gram-positive bacteria. mdpi.com | Inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase. mdpi.com | mdpi.com |

| Amino Acid-Based Agents | Exhibit antibacterial, antifungal, or antiprotozoal properties. researchgate.net | Often act as structural analogs of intermediates in microbial biosynthetic pathways. researchgate.net | researchgate.net |

Synthesis of Pesticide-Related Molecules

In the field of agricultural science, this compound and its derivatives serve as important intermediates in the synthesis of molecules with potential pesticidal properties. googleapis.com The goal is often to develop new agents that are effective against target pests while being more environmentally benign than existing synthetic pesticides. googleapis.comnih.gov For instance, 2-Cyclopentylaniline is a documented precursor in synthetic pathways for new agrochemicals. googleapis.com

Table 3: this compound in the Context of Pesticide Synthesis

| Precursor/Derivative | Application Area | Design Strategy | Reference |

|---|---|---|---|

| 2-Cyclopentylaniline | Synthesis of environmentally friendly pesticide alternatives. | Used as a key building block in multi-step synthetic processes. | googleapis.com |

| 3-chloro-N-cyclopentylaniline | Building block for pesticide research. | Introduction of a chlorine atom can modify the electronic properties and biological activity of the final molecule. | sigmaaldrich.com |

| General N-aryl amides | Herbicides, Fungicides. | The amide bond is a crucial functional group in many active pesticide ingredients. | mdpi.com |

Materials Science Applications and Property Modification

Beyond its biomedical and agricultural applications, this compound is finding use in materials science, particularly in the creation of novel polymers with tailored properties.

Impact of this compound Derivatives on Polymer Film Properties

Derivatives of this compound can be polymerized to create new materials with specific characteristics. nih.govcnjournals.com The incorporation of the cyclopentylaniline monomer into a polymer chain can significantly influence the final properties of the material, such as its solubility, thermal stability, and optical characteristics. nih.govcnjournals.com For example, polymers synthesized from cyclopentylaniline derivatives have been shown to be soluble in polar solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF). cnjournals.com